7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZYFKSIVQROCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406631 | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848316-23-4, 5217-59-4 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB059274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive Target: A Technical Guide to the Prospective Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Core
The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine is of considerable interest in medicinal chemistry and materials science. Its structure, which can be considered a bioisostere of purine, allows for diverse interactions with biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including their use as anticancer agents, anti-inflammatory compounds, and inhibitors of various enzymes.[4][5] The functionalization of the pyridine and triazole rings allows for the fine-tuning of physicochemical properties and biological activity, making the development of efficient and regioselective synthetic methods a key focus of chemical research.[3][6]
Established Synthetic Strategies for the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system can be broadly approached through several key strategies, primarily involving the construction of the triazole ring onto a pre-existing pyridine core or the formation of the pyridine ring from a triazole precursor.
Cyclization of N-(Pyridin-2-yl)amidoximes
One of the most direct methods for the formation of the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)formamidoximes. This approach, as described by Huntsman and Balsells, utilizes mild reaction conditions with trifluoroacetic anhydride to effect the ring closure.[7] The starting N-(pyridin-2-yl)formamidoximes are typically prepared from the corresponding 2-aminopyridines.
Figure 1: General workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines.
Oxidative N-N Bond Formation
Another prominent strategy relies on the intramolecular oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides. This method, reported by Zhao and coworkers, can be mediated by reagents such as (diacetoxyiodo)benzene (PIFA).[7] A related approach utilizes an I2/KI system for a more environmentally benign synthesis from N-aryl amidines.[7]
Copper-Catalyzed Oxidative Coupling
A versatile copper-catalyzed reaction enables the synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives through a sequential N-C and N-N bond-forming oxidative coupling. This method, developed by Ueda and Nagasawa, utilizes readily available 2-aminopyridines and nitriles as starting materials.[2]
Proposed Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol
Based on the general synthetic principles for substituted pyridines and the subsequent formation of the fused triazole ring, a plausible synthetic route for 7-Methyl-triazolo[1,5-a]pyridin-5-ol is proposed. This multi-step synthesis begins with a commercially available substituted pyridine and proceeds through the key intermediate, a substituted 2-aminopyridine.
The proposed pathway is outlined below:
Figure 2: Proposed synthetic workflow for 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
Step-by-Step Experimental Protocol (Prospective)
The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
Step 1: Synthesis of N-(6-methoxy-4-methylpyridin-2-yl)formamide
-
To a solution of 2-amino-4-methyl-6-methoxypyridine (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the formylated intermediate.
Step 2: Synthesis of N'-(6-methoxy-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
-
To a solution of N-(6-methoxy-4-methylpyridin-2-yl)formamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add N,N-dimethylformamide (DMF) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 50 mL), dry the combined organic layers over magnesium sulfate, and concentrate in vacuo.
Step 3: Synthesis of 5-methoxy-7-methyl-[1][2][3]triazolo[1,5-a]pyridine
-
Dissolve the crude N'-(6-methoxy-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the triazolopyridine intermediate.
Step 4: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol
-
To a solution of 5-methoxy-7-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous dichloromethane at -78 °C, add boron tribromide (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final product, 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
Physicochemical Properties (Predicted)
While experimental data for 7-Methyl-triazolo[1,5-a]pyridin-5-ol is not available in the literature, its basic physicochemical properties can be predicted based on its structure.[8]
| Property | Predicted Value |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Conclusion
This technical guide has provided a comprehensive overview of the synthetic strategies available for the construction of the[1][2][3]triazolo[1,5-a]pyridine scaffold. In the absence of direct literature for the discovery and synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol, a viable and detailed prospective synthetic route has been proposed. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of this and other novel triazolopyridine derivatives. The successful synthesis of this target molecule will open avenues for the exploration of its biological activity and potential therapeutic applications.
References
[2] Azzam, R. S., & Elgemeie, G. H. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638. Available at: [Link]
[9] Feng, Y., et al. (2026). Structure-based design and synthesis of 3-substituted-1,2,4-triazolo[1,5-a]pyrimidines as dual vinca/gatorbulin-site ligands for cancer treatment. European Journal of Medicinal Chemistry, 301, 118245. Available at: [Link]
[3] Ghasemi, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. Available at: [Link]
[6] Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 861. Available at: [Link]
[7] Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
[10] PubMed. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319–327. Available at: [Link]
[8] PubChemLite. (n.d.). 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol. Available at: [Link]
[11] Sanna, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules, 24(23), 4344. Available at: [Link]
[12] Shawali, A. S., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 169-175. Available at: [Link]
[4] Sherif, S. M., et al. (2009). Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. Bioorganic & Medicinal Chemistry, 17(10), 3664–3671. Available at: [Link]
[13] ResearchGate. (n.d.). Synthesis of[1][2][3]triazolo[1,5‐a]pyridine derivatives 6 aa–au. Available at: [Link]
[14] Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. Available at: [Link]
[15] Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry, 2024(27), e202300921. Available at: [Link]
[5] Abdel-Aziz, A. A.-M., et al. (2025). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]
[16] PrepChem.com. (n.d.). Synthesis of 7-Methoxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. Available at: [Link]
[17] Google Patents. (1998). Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives. (Publication No. WO1998007724A1). Available at:
Carta, A., et al. (2018). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 16(3), 398–409. Available at: [Link]
[18] PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Available at: [Link]
[19] PubChemLite. (n.d.). (1,2,4)triazolo(1,5-a)pyrimidin-7(1h)-one, 2-(chloromethyl)-5-methyl-. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [1,2,4]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. PubChemLite - 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety | European Journal of Chemistry [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. prepchem.com [prepchem.com]
- 17. WO1998007724A1 - Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives - Google Patents [patents.google.com]
- 18. [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 | CID 550029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - (1,2,4)triazolo(1,5-a)pyrimidin-7(1h)-one, 2-(chloromethyl)-5-methyl- (C7H7ClN4O) [pubchemlite.lcsb.uni.lu]
7-Methyl-triazolo[1,5-a]pyridin-5-ol crystal structure
An In-Depth Technical Guide to the Crystal Structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system, forming the core of numerous compounds with significant pharmacological and material science applications.[4][5] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of a specific derivative, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol. We will delve into the anticipated molecular geometry, intermolecular interactions, and the profound implications of its solid-state architecture for drug development. The methodologies described herein represent a robust framework for the characterization of this and related novel chemical entities.
Introduction: The Significance of the Triazolopyridine Core
Triazolopyridines are a class of fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[4] Their bioisosteric relationship with purines makes them ideal candidates for interacting with enzymes and receptors that recognize purine-based structures.[5] The diverse biological activities reported for this class include, but are not limited to, kinase inhibition, anticonvulsant effects, and antimicrobial properties.[6][7]
The specific compound of interest, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol, incorporates three key structural features:
-
The Fused[1][2][3]triazolo[1,5-a]pyridine System: A planar, aromatic core providing a rigid scaffold for substituent orientation.
-
A 7-Methyl Group: A small, hydrophobic substituent that can influence packing and interactions with biological targets.
-
A 5-ol (Hydroxy) Group: This functional group introduces the possibility of potent hydrogen bonding and, critically, keto-enol tautomerism. The solid-state structure will likely exist as the more stable 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5(4H)-one tautomer.
Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. It dictates fundamental physicochemical properties such as solubility, stability, and dissolution rate, which are critical determinants of a drug candidate's viability. Furthermore, a high-resolution crystal structure provides invaluable insights for structure-based drug design and lead optimization.
Synthesis and Crystallization: From Solution to Single Crystal
The generation of high-quality single crystals suitable for X-ray diffraction is the foundational step in structure elucidation. This requires a pure compound, which can be synthesized through established methodologies, followed by a meticulous crystallization process.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize the target compound involves the cyclization of a substituted aminotriazole with a β-ketoester. This well-established reaction is known for its high yields and regioselectivity.[8]
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: Single Crystal Growth
The choice of crystallization method and solvent system is critical and often requires empirical screening. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice.
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of the purified compound (~5-10 mg) in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and water) at both room temperature and elevated temperatures. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. A binary solvent system (e.g., ethanol/water, DMF/water) often provides the necessary fine-tuning of solubility.
-
Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent or solvent system at an elevated temperature (e.g., 60 °C) to achieve a clear, saturated solution.
-
Slow Evaporation:
-
Transfer the hot, clear solution to a clean vial.
-
Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Causality: The slow removal of solvent gradually increases the concentration, leading to a state of supersaturation that initiates crystal nucleation and growth. This is often the simplest and most effective first approach.
-
-
Slow Cooling:
-
If the compound exhibits a steep solubility curve with temperature, slow cooling is an effective alternative.
-
Place the sealed, hot, saturated solution in an insulated container (e.g., a Dewar flask) to allow it to cool to room temperature over 24-48 hours.
-
Causality: As the temperature decreases, the solubility of the compound drops, forcing it out of solution in a controlled manner that favors the growth of large, single crystals over rapid precipitation of powder.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystallographic Data and Molecular Structure
While the precise crystal structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol must be determined experimentally, we can predict its likely parameters based on published data for structurally similar triazolopyridine and triazolopyrimidine derivatives.[3][6][9]
Table 1: Anticipated Crystallographic Parameters
| Parameter | Anticipated Value | Rationale / Significance |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for this class of planar heterocyclic compounds. |
| Space Group | P2₁/c or P-1 | These centrosymmetric space groups are frequently observed for similar organic molecules.[6] |
| a (Å) | 10 - 16 | Unit cell dimensions are dependent on the molecular size and packing arrangement. |
| b (Å) | 6 - 10 | |
| c (Å) | 12 - 18 | |
| β (°) | 90 - 110 | The β angle deviates from 90° in the monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (final) | < 0.05 | A low R-factor indicates a good fit between the calculated and observed diffraction data. |
Molecular Geometry and Tautomerism
The analysis will definitively establish the dominant tautomeric form in the solid state. It is highly probable that the keto tautomer, 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5(4H)-one , will be observed due to the increased stability of the amide-like functionality. This will be confirmed by:
-
The location of the hydrogen atom on the N4 nitrogen.
-
A C5=O double bond length of approximately 1.23 Å.
-
A C5-N4 single bond length of approximately 1.38 Å.
The fused ring system is expected to be nearly planar, a characteristic feature of aromatic heterocyclic compounds.
Caption: Anticipated molecular structure of the keto tautomer.
Analysis of Supramolecular Architecture: Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. For this molecule, a combination of strong hydrogen bonds and weaker interactions will likely define the overall architecture.
-
Hydrogen Bonding: The most significant interaction is expected to be a strong N4-H···O5=C5 hydrogen bond. This interaction will likely link molecules into one-dimensional chains or two-dimensional sheets, which is a common motif in related crystal structures.[9]
-
π–π Stacking: The planar aromatic rings are predisposed to engage in π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, will contribute significantly to the cohesive energy of the crystal.
-
C–H···N/O Interactions: Weaker C-H···N and C-H···O hydrogen bonds, involving the methyl group and aromatic C-H bonds as donors and the nitrogen atoms or carbonyl oxygen as acceptors, will provide additional stability to the three-dimensional packing arrangement.[1]
Caption: Key intermolecular interactions governing crystal packing.
Implications for Drug Development
The data derived from the crystal structure are not merely academic; they have direct, actionable consequences for drug development professionals.
-
Polymorph Screening: A single compound can often crystallize in multiple forms (polymorphs), each with different physical properties. An initial crystal structure provides the reference point for comprehensive polymorph screening, which is a regulatory requirement.
-
Solubility and Bioavailability: The strength of the intermolecular interactions, particularly the hydrogen bonding network, directly impacts the energy required to break the crystal lattice. A highly stable lattice generally corresponds to lower aqueous solubility and, consequently, may present challenges for oral bioavailability.
-
Structure-Activity Relationship (SAR): A high-resolution structure reveals the precise 3D conformation and electrostatic surface potential of the molecule. This information is critical for computational chemists and medicinal chemists to understand how the molecule interacts with its biological target and to design next-generation analogs with improved potency and selectivity.
-
Formulation Development: Knowledge of the crystal habit, stability, and packing informs the selection of excipients and the design of a stable, effective drug formulation.
Conclusion
The structural elucidation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol provides a foundational dataset for its advancement as a potential therapeutic agent. Through a systematic approach encompassing rational synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, we can gain a definitive understanding of its molecular geometry and the intricate network of intermolecular forces that define its solid-state architecture. These insights are indispensable for navigating the complex landscape of drug development, from lead optimization and polymorph screening to final formulation. The methodologies and anticipated findings presented in this guide offer a robust framework for the characterization of this and other novel heterocyclic compounds.
References
-
Adam, C., Ballesteros-Garrido, R., Vallcorba, O., Abarca, B., Ballesteros, R., Leroux, F., Colobert, F., Amigó, J. M., & Rius, J. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Journal of Applied Crystallography, 47(Pt 3), 1040–1046. [Link]
-
Grok. (n.d.). Triazolopyridine. ScienceDirect. Retrieved February 21, 2026, from [Link]
-
Báez-García, J. E., García-Báez, E. V., & Yépez-Mulia, L. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals, 11(9), 1156. [Link]
-
Báez-García, J. E., García-Báez, E. V., & Yépez-Mulia, L. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). ResearchGate. [Link]
-
Gilchrist, T. L., Rees, C. W., & Storr, R. C. (1974). Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine. Journal of the Chemical Society, Perkin Transactions 1, 1, 1261-1266. [Link]
-
National Center for Biotechnology Information. (n.d.). Triazolopyridine. PubChem. Retrieved February 21, 2026, from [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. [Link]
-
Singh, S., Kaur, A., & Singh, P. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104630. [Link]
-
Rovira, C., et al. (2016). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 14(3), 1039-1048. [Link]
-
Michalska, D., & Wysokowski, M. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Physical Sciences Forum, 4(1), 10. [Link]
-
Mahmoodi, N. O., & Ghavidast, A. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]
-
NIST. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]
-
Wang, Y., et al. (2015). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 14(4), 1059–1067. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 21, 2026, from [Link]
-
Martín-Montes, Á., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2411. [Link]
-
Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
Sources
- 1. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. escholarship.org [escholarship.org]
- 6. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 7. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: In Vitro Evaluation of 7-Methyl-triazolo[1,5-a]pyridin-5-ol
This Application Note and Protocol Guide is designed for the evaluation of 7-Methyl-triazolo[1,5-a]pyridin-5-ol (also referred to as 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5(4H)-one). This compound represents a fused heterocyclic scaffold with significant potential in medicinal chemistry as a bioisostere of triazolopyrimidines (e.g., Trapidil metabolites) and as a core structure for CNS-active agents and fluorescent probes.
Introduction & Compound Profile
7-Methyl-triazolo[1,5-a]pyridin-5-ol is a bicyclic heterocycle belonging to the triazolopyridine class. Unlike its more common pyrimidine analogs (which are established PDE and kinase inhibitors), the pyridine variant is often utilized as a specialized scaffold for GABA-A receptor modulation , fluorescent sensing , and bioisosteric replacement in drug design.
-
Chemical Name: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
-
CAS Registry: 2503-56-2 (Note: Often cross-referenced with its keto-tautomer or pyrimidine analogs; verify specific isomer by NMR).[1]
-
Molecular Formula: C
H N O[2] -
Molecular Weight: 149.15 g/mol [2]
-
Key Property: Keto-Enol Tautomerism .[2] The "5-ol" (hydroxyl) form exists in equilibrium with the "5-one" (lactam) form. In physiological solutions, the 5-one (keto) tautomer typically predominates due to the stability of the amide-like linkage at the bridgehead nitrogen.
Biological Significance & Applications
-
GABA-A Receptor Modulation: Structural analogs of triazolopyridin-5-ones have been identified as positive allosteric modulators of the GABA-A receptor, exhibiting anticonvulsant activity with reduced neurotoxicity compared to benzodiazepines.
-
Fluorescent Probes: The rigid planar structure of the triazolo[1,5-a]pyridine core facilitates
-conjugation, making 7-substituted derivatives useful as fluorescent markers, particularly for metal ion sensing (e.g., Fe ). -
Scaffold for Drug Discovery: Used as a bioisostere for the purine ring system in kinase inhibitors and adenosine receptor antagonists.[2]
PART 1: Compound Handling & Preparation
1.1 Solubility & Reconstitution
The planar aromatic nature of the triazolopyridine ring confers poor aqueous solubility.[2] Proper reconstitution is critical to prevent micro-precipitation in assays.[2]
| Solvent | Solubility Limit | Storage Stability | Notes |
| DMSO | ~50 mM | High (Months at -20°C) | Preferred stock solvent. |
| Ethanol | < 10 mM | Moderate | Prone to evaporation; less ideal for long-term storage.[2] |
| PBS (pH 7.4) | < 100 | Low (Hours) | Do not dissolve directly. Dilute from DMSO stock.[2] |
Protocol:
-
Weigh 1.5 mg of powder.
-
Add 100
L of anhydrous DMSO to achieve a 100 mM master stock.[2] -
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
1.2 Tautomer Identification (QC Step)
Before critical assays, verify the tautomeric state in your assay buffer, as this dictates hydrogen bonding capability.
-
Method: UV-Vis Absorbance Scan (200–400 nm).[2]
-
Expectation: The keto form (5-one) typically shows a bathochromic shift (red shift) compared to the enol form. A distinct band around 290–310 nm suggests the keto-tautomer is dominant in aqueous buffer.[2]
PART 2: In Vitro Experimental Protocols
Protocol A: Cell Viability Screening (Cytotoxicity)
Objective: Determine the non-toxic concentration range (CC50) prior to functional assays.
Materials:
-
HEK293 or SH-SY5Y cells (neuroblastoma line preferred for CNS applications).[2]
-
MTT Reagent (5 mg/mL in PBS).[2]
-
Vehicle: 0.1% DMSO in culture medium.[2]
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C.
-
Treatment: Prepare serial dilutions of 7-Methyl-triazolo[1,5-a]pyridin-5-ol in medium (Range: 0.1
M to 100 M). Ensure final DMSO < 0.5%. -
Incubation: Treat cells for 48 hours .
-
Readout: Add 20
L MTT reagent; incubate 3h. Solubilize formazan crystals with 100 L DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.
Protocol B: Functional Evaluation (GABA-A Receptor Modulation)
Objective: Assess the compound's ability to potentiate GABA-induced signaling, a common target for this scaffold. Surrogate Assay: Membrane Potential Dye (FLIPR) or Calcium Flux (if using engineered lines).
Mechanism: Positive allosteric modulators (PAMs) do not open the channel alone but increase the chloride influx in the presence of low-dose GABA.
Step-by-Step Methodology:
-
Cell Preparation: Use HEK293 cells stably expressing GABA-A receptor subunits (
).[2] -
Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)) for 30 mins.
-
Pre-incubation: Add 7-Methyl-triazolo[1,5-a]pyridin-5-ol (10
M) or Vehicle. Incubate for 10 mins. -
Stimulation: Inject a sub-maximal dose of GABA (EC20, approx.[2] 0.5
M).[2] -
Measurement: Monitor fluorescence decrease (hyperpolarization) using a kinetic plate reader.
-
Validation: Compare response to Diazepam (Positive Control, 1
M).
Interpretation:
-
Potentiation: If the compound + GABA signal is significantly > GABA alone, it acts as a PAM.[2]
-
Direct Agonism: If the compound induces signal without GABA, it is a direct agonist (rare for this scaffold).
Protocol C: Fluorescence Characterization
Objective: Evaluate intrinsic fluorescence for potential use as a probe.
-
Dilute compound to 10
M in PBS, Acetonitrile, and Methanol. -
Perform an Excitation Scan (250–450 nm) with Emission fixed at 500 nm.[2]
-
Perform an Emission Scan (350–600 nm) using the peak excitation wavelength.[2]
-
Note: Triazolo[1,5-a]pyridines often exhibit Solvatochromism .[2] A shift in emission peak across solvents indicates Intramolecular Charge Transfer (ICT), useful for sensing applications.
PART 3: Visualization & Mechanism
Figure 1: GABA-A Modulation Signaling Pathway
The following diagram illustrates the mechanistic pathway where 7-Methyl-triazolo[1,5-a]pyridin-5-ol (as a putative PAM) interacts with the GABA-A receptor to enhance neuronal inhibition.
Caption: Putative mechanism of action. The compound binds to an allosteric site on the GABA-A receptor, enhancing the chloride influx triggered by GABA, leading to hyperpolarization.
References
-
GABA-A Modulation by Triazolopyrimidines: Zhang, H., et al.[2] (2020).[2][3][4] "Discovery of [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity." European Journal of Medicinal Chemistry.
-
Fluorescent Properties of Triazolopyridines: Wang, L., et al.[2][5][6][7][8] (2021).[2][5][6] "A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions." Analytica Chimica Acta.
-
Scaffold Synthesis & Bioactivity: Haj, A., et al.[2] (2016).[2][9] "Synthesis and biological evaluation of substituted [1,2,4]triazolo[1,5-a]pyrimidines." Medicinal Chemistry Research.
-
General Chemical Data (PubChem): "this compound." PubChem Database.[2] CID 4855592.[2]
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methyl-triazolo[1,5-a]pyridin-5-ol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Triazolopyridines in Fluorescence Sensing
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system renowned for its diverse biological activities and, increasingly, for its intriguing photophysical properties.[4][5][6] These fused bicyclic structures offer a rigid, planar framework with an extended π-conjugation system, which are key characteristics for the development of novel fluorophores.[1][5] The strategic incorporation of electron-donating and electron-accepting groups can modulate the electronic structure of the molecule, leading to tunable fluorescence emission and sensitivity to the local microenvironment. This makes them excellent candidates for the design of fluorescent probes for a variety of analytes and biological imaging applications.[7][8]
This document provides a comprehensive guide to the potential applications and protocols for a specific derivative, 7-Methyl-triazolo[1,5-a]pyridin-5-ol , as a fluorescent probe. While specific experimental data for this exact molecule is not extensively documented in current literature, its structural features—a strong electron-donating hydroxyl group (-OH) at the 5-position and a methyl group (-CH3) at the 7-position on the triazolopyridine core—suggest significant potential for fluorescence-based sensing. The principles and protocols outlined herein are derived from extensive studies on closely related triazolopyridine and triazolopyrimidine analogues and are intended to serve as a robust starting point for researchers.
Scientific Foundation: Photophysical Properties and Sensing Mechanisms
The fluorescence of triazolopyridine derivatives often arises from intramolecular charge transfer (ICT) states.[1] In the case of 7-Methyl-triazolo[1,5-a]pyridin-5-ol, the hydroxyl group acts as a potent electron donor, while the triazolopyridine core can function as an electron acceptor. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy level, leading to a charge-separated excited state. The relaxation from this excited state back to the ground state results in the emission of a photon, i.e., fluorescence.
The sensitivity of this ICT process to the local environment forms the basis for its application as a fluorescent probe. Factors such as solvent polarity, pH, and the presence of specific analytes can influence the energy of the ICT state and, consequently, the fluorescence emission wavelength and intensity.
Potential Sensing Applications:
-
pH Sensing: The phenolic hydroxyl group is pH-sensitive. In its protonated state at acidic pH, the electron-donating ability is moderate. Upon deprotonation to a phenolate anion in more basic conditions, the electron-donating character is significantly enhanced. This change in the electronic properties of the donor group can lead to a ratiometric or "turn-on" fluorescence response, allowing for the sensitive detection of pH changes in biological systems.
-
Metal Ion Detection: The nitrogen atoms in the triazole and pyridine rings, along with the hydroxyl oxygen, can act as a chelating site for various metal ions. Binding of a metal ion can rigidify the molecular structure, leading to an increase in fluorescence quantum yield (chelation-enhanced fluorescence, CHEF). Alternatively, binding to paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can lead to fluorescence quenching through energy or electron transfer processes.[7][8]
-
Sensing of Reactive Oxygen Species (ROS): The electron-rich phenol moiety can be susceptible to oxidation by certain ROS, such as hypochlorous acid (HOCl). This reaction would permanently alter the electronic structure of the fluorophore, providing a "turn-on" or ratiometric response for the detection of these highly reactive and biologically important species.
Synthesis of the Triazolopyridine Core
A plausible retro-synthetic analysis suggests that 7-Methyl-triazolo[1,5-a]pyridin-5-ol could be synthesized from a suitably substituted 2-aminopyridine precursor.
Figure 1. Generalized Synthetic Workflow. A conceptual diagram illustrating a potential synthetic route to the target compound.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific experimental conditions and instrumentation.
Protocol 1: General Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
Materials:
-
7-Methyl-triazolo[1,5-a]pyridin-5-ol
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the working solution from 200 to 600 nm to determine the wavelength of maximum absorption (λabs).
-
Emission Spectrum: Excite the sample at its λabs and record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be noted.
-
Excitation Spectrum: Set the emission monochromator to λem and scan the excitation wavelengths to obtain the excitation spectrum. This should closely match the absorbance spectrum.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Absorptivity Calculation: Using the absorbance at λabs and the Beer-Lambert law, calculate the molar absorptivity (ε).
Expected Outcome: A comprehensive set of photophysical parameters for the fluorescent probe.
| Parameter | Description | Inferred Value (based on analogs) |
| λabs | Wavelength of maximum absorbance | ~320-380 nm |
| λem | Wavelength of maximum emission | ~400-500 nm (blue to green) |
| Stokes Shift | Difference between λem and λabs | Moderate to large |
| Quantum Yield (Φ) | Efficiency of fluorescence emission | Moderate to high |
| Molar Absorptivity (ε) | Light-absorbing capacity | 10⁴ - 10⁵ M⁻¹cm⁻¹ |
Table 1. Inferred Photophysical Properties of 7-Methyl-triazolo[1,5-a]pyridin-5-ol. These values are estimations based on related triazolopyridine and triazolopyrimidine fluorophores and require experimental verification.
Protocol 2: In Vitro pH Titration
Objective: To evaluate the pH-dependent fluorescence response of 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazolo[1,5-a]pyridin-7-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: Profiling 7-Methyl-triazolo[1,5-a]pyridin-5-ol in HTS Campaigns
Topic: 7-Methyl-triazolo[1,5-a]pyridin-5-ol in High-Throughput Screening Assays Content Type: Advanced Application Note & Protocol Guide Audience: Senior Discovery Biologists, Medicinal Chemists, and HTS Managers.
Executive Summary & Scaffold Significance
The 7-Methyl-[1,2,3]triazolo[1,5-a]pyridin-5-ol scaffold represents a compact, rigid bicyclic heteroaromatic system increasingly utilized in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL). As a bioisostere of quinolines and isoquinolines, it offers unique vector orientations for hydrogen bonding and improved metabolic stability at the C7 position due to the methyl block.
However, for High-Throughput Screening (HTS) professionals, this molecule presents a "Jekyll and Hyde" profile. While it is a potent pharmacophore for targets like kinases and GPCRs, it possesses intrinsic physicochemical properties—specifically tautomeric ambiguity , metal chelation , and native fluorescence —that can generate significant False Positive rates if not rigorously counter-screened.
This guide details the mechanistic handling of this scaffold, ensuring that hits derived from libraries containing this moiety are genuine biological modulators rather than assay artifacts.
Physicochemical Profiling & HTS Risks
The Tautomeric Equilibrium Challenge
The "5-ol" nomenclature is chemically misleading in aqueous physiological buffers. This molecule exists in a dynamic equilibrium between the hydroxy-pyridine (enol) and the pyridone (keto/amide) forms.
-
In DMSO (Stock): Often favors the hydroxy form or a mixture, depending on concentration.
-
In Aqueous Buffer (pH 7.4): The equilibrium shifts predominantly toward the 5-one (keto) tautomer due to the stabilization of the amide-like resonance.
Impact on HTS:
-
Solubility: The keto form is generally less soluble than the hydroxy form, leading to potential micro-precipitation in assay wells (Liquid Handling Error).
-
Docking Mismatch: Virtual screening libraries often store the "ol" form. If the protein pocket binds the "one" form, scoring functions will fail.
Intrinsic Fluorescence (The "Light" Artifact)
Fused triazolopyridines are known fluorophores. The rigid planar system can absorb in the UV range and emit in the blue-green spectrum (400–500 nm).
-
Risk: In fluorescence intensity (FI) or FRET assays, this scaffold can mimic the signal of a fluorophore-displacing ligand, appearing as a potent "hit."
Metal Chelation (The "Scavenger" Artifact)
The nitrogen-rich bridgehead (N1-N2-N3) acts as a bidentate or tridentate ligand for transition metals (
-
Risk: In metalloprotease or kinase assays dependent on
/ cofactors, this molecule may strip the enzyme of its metal, inhibiting it non-specifically (Pan-Assay Interference Compound - PAINS behavior).
Visualizing the Tautomeric & Screening Logic
The following diagram illustrates the structural equilibrium and the decision matrix for validating hits containing this scaffold.
Caption: Tautomeric shift of 7-MTP-5-ol in aqueous buffer and associated HTS interference pathways requiring specific counter-screens.
Validated Protocols
Protocol A: Solubility & Aggregation Check (DLS)
Before screening, verify if the "5-one" tautomer is precipitating.
Materials:
-
Compound Stock: 10 mM in DMSO.
-
Assay Buffer: PBS pH 7.4 or HEPES pH 7.5.
-
Instrument: Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).
Procedure:
-
Dilution: Dilute compound to 100 µM (high test) and 10 µM (screening conc) in Assay Buffer (final DMSO 1%).
-
Incubation: Incubate for 60 minutes at RT (mimicking assay time).
-
Read: Measure scattering intensity.
-
Analysis:
-
Radius < 1 nm: Monomeric (Pass).
-
Radius > 50 nm: Colloidal Aggregates (Fail/Caution).
-
Action: If aggregating, add 0.01% Triton X-100. If aggregation persists, the hit is likely a false positive.
-
Protocol B: Fluorescence Interference Counter-Screen
Determine if the scaffold interferes with your specific readout.
Materials:
-
Fluorometer / Multimode Reader.
-
Assay Buffer.
Procedure:
-
Spectral Scan: Prepare 10 µM compound in buffer.
-
Excitation Sweep: Fix Emission at your assay's wavelength (e.g., 520 nm for FITC). Scan Excitation from 280–500 nm.
-
Emission Sweep: Fix Excitation at your assay's wavelength (e.g., 485 nm). Scan Emission from 500–700 nm.
-
Interpretation:
-
If the compound emits >10% of the signal of your positive control at the assay wavelengths, it is an Optical Interferer .
-
Mitigation: Switch to a Red-Shifted dye (e.g., Alexa Fluor 647) or Time-Resolved Fluorescence (TR-FRET), as the scaffold's fluorescence lifetime is likely short (<10 ns) compared to Lanthanide probes.
-
Protocol C: Metal Chelation Validation
For metallo-enzymes (Kinases, HDACs, MMPs).
Procedure:
-
Run the primary inhibition assay.
-
The Shift: Repeat the assay with 10x concentration of the cofactor metal (e.g., if assay uses 1 mM
, run a parallel arm with 10 mM ). -
Logic:
-
If
shifts significantly (potency drops > 5-fold) with excess metal, the compound is likely acting as a chelator, not a competitive inhibitor.
-
Data Summary: Scaffold Properties
| Property | Value / Characteristic | HTS Implication |
| MW | ~149.15 Da | Fragment-range; requires high concentration screening. |
| cLogP | ~0.5 – 1.2 (Tautomer dependent) | Low lipophilicity; generally good solubility unless crystalline. |
| H-Bond Donors | 1 (OH/NH) | Critical for active site orientation. |
| H-Bond Acceptors | 3 (N, O) | High interaction potential. |
| pKa | ~6.5 – 7.5 (OH/NH) | Ionization state is pH sensitive near physiological levels. |
| UV Max | ~260 nm, ~310 nm | Potential inner-filter effect in UV-based assays. |
Synthetic Expansion for Hit-to-Lead
Once a hit is validated (non-fluorescent, non-aggregating), the 7-methyl-triazolo[1,5-a]pyridin-5-ol core offers excellent handles for expansion:
-
O-Alkylation: Traps the enol form. (React with alkyl halides).
-
N-Alkylation: Traps the keto form. (React with alkyl halides under specific basic conditions).
-
C-H Activation: The C3 position on the triazole ring is amenable to C-H activation or halogenation for cross-coupling, allowing rapid library expansion.
References
-
Synthesis & Scaffold Utility
-
Fluorescence Properties
-
Title: [1,2,4]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(II).
- Source: New Journal of Chemistry (RSC).
-
URL:[Link]
- Relevance: Validates the intrinsic fluorescence and metal-chel
-
-
Tautomerism in HTS
-
Pan-Assay Interference (PAINS)
- Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
- Relevance: General grounding for identifying chelating/aggreg
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
common side products in 7-Methyl-triazolo[1,5-a]pyridin-5-ol reactions
Technical Support Center: Triazolo[1,5-a]pyridine Scaffold Chemistry Subject: Troubleshooting Common Side Products in 7-Methyl-triazolo[1,5-a]pyridin-5-ol Reactions Ticket ID: #TMP-5OL-ADVANCED Status: Open Support Engineer: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for 7-Methyl-triazolo[1,5-a]pyridin-5-ol . This scaffold is a critical pharmacophore in kinase inhibitor discovery and adenosine receptor antagonism. However, its fused nitrogen-rich system presents unique reactivity challenges—specifically tautomeric ambiguity , Dimroth rearrangements , and regioselectivity issues .
Below are the three most common "Failure Modes" reported by researchers, structured as resolved support tickets.
Ticket #1: The "Ghost" Isomer (Dimroth Rearrangement)
User Report:
"I synthesized 7-Methyl-triazolo[1,5-a]pyridin-5-ol and attempted a reaction under basic conditions (refluxing in NaOH/EtOH). My LC-MS shows the correct mass, but the NMR spectrum has shifted significantly. The methyl peak moved from
2.4 to2.6. What happened?"
Diagnostic & Root Cause: You have likely encountered the Dimroth Rearrangement .[2] This is a thermodynamic isomerization characteristic of fused 1,2,3-triazoles with bridgehead nitrogens. Under basic or thermal stress, the triazole ring opens to a diazo-intermediate and re-closes to form a thermodynamically more stable isomer.
The Mechanism: The base attacks the bridgehead position (or facilitates proton transfer), causing the N1-N2 bond to cleave. The resulting intermediate rotates and re-cyclizes. In your case, the 7-methyl isomer may have rearranged to a 5-methyl isomer (depending on starting nomenclature) or a pyrazolo-pyridine derivative if the conditions allowed ring contraction/expansion.[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Reason |
| pH Limit | Avoid pH > 10 for prolonged periods. | High basicity catalyzes the ring-opening (diazo formation). |
| Temperature | Keep reactions < 80°C if possible. | Thermal energy overcomes the activation barrier for rearrangement. |
| Verification | Run HSQC/HMBC NMR . | 1D Proton NMR is insufficient. You need to see the correlation between the methyl protons and the ring carbons to confirm the position relative to the bridgehead nitrogen. |
Visualization of the Pathway:
Caption: Figure 1. The Dimroth Rearrangement pathway.[2][3][4] Under basic stress, the fused triazole ring opens and re-closes to a more stable isomer.
Ticket #2: O-Alkylation vs. N-Alkylation (Regioselectivity)[1]
User Report:
"I am trying to synthesize the ethyl ether derivative using ethyl iodide and
. I am getting a mixture of two products with the same mass. One is my desired ether, but what is the other one?"
Diagnostic & Root Cause:
The 5-ol moiety exists in a keto-enol tautomeric equilibrium (5-hydroxy
-
O-Alkylation: Reaction at the oxygen (desired ether).[1]
-
N-Alkylation: Reaction at the triazole nitrogen (N3) or the ring nitrogen (N1/N4 depending on numbering).
The "side product" is the N-alkylated lactam .[1] The ratio depends heavily on the Hard-Soft Acid-Base (HSAB) principle and solvent polarity.[1]
Technical Guide for Selectivity:
| Variable | For O-Alkylation (Ether) | For N-Alkylation (Lactam) |
| Solvent | Acetone or DCM (Non-polar/Aprotic).[1] | DMF or DMSO (Polar Aprotic). |
| Base | ||
| Leaving Group | Alkyl Iodide (Softer electrophile). | Alkyl Tosylate/Triflate (Harder electrophile). |
Self-Validating Experiment: To confirm which isomer you have, look at the IR Spectrum :
-
O-Alkyl Product: No Carbonyl stretch (
).[1] Bands for ether around 1050-1250 .[1] -
N-Alkyl Product: Strong Carbonyl stretch (
) around 1650-1690 (Amide-like).[1]
Ticket #3: Chlorination Failures (POCl3 Reaction)
User Report:
"I treated the 5-ol with
to get the 5-chloro derivative. The reaction turned black, and I isolated a dimer instead of the monomer."
Diagnostic & Root Cause:
Chlorination of hydroxy-heterocycles with phosphorus oxychloride (
-
Side Product 1 (Dimer): The highly reactive intermediate attacks a second molecule of the starting material (5-ol) before the chloride ion can displace the phosphate. This forms a P-O-P linked dimer or a C-O-C ether dimer .
-
Side Product 2 (Hydrolysis): If the workup is not strictly anhydrous initially, the intermediate hydrolyzes back to the starting material.
Optimization Workflow:
-
Catalyst: Add N,N-Diethylaniline or DMF (catalytic amount) to form the Vilsmeier-Haack reagent in situ, which is more reactive and speeds up the Cl-substitution, reducing dimerization time.
-
Stoichiometry: Use a large excess of
(5-10 equiv.) to dilute the mixture and ensure every alcohol molecule reacts with , preventing alcohol-intermediate collisions (dimerization). -
Temperature: Ramp temperature slowly. Start at 0°C, then RT, then reflux.
Troubleshooting Flowchart:
Caption: Figure 2. Decision tree for troubleshooting POCl3 chlorination outcomes.
References
-
Dimroth, O. (1909).[3] Ueber intramolekulare Umlagerungen.[2][5][6] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[2][4][6][7] Justus Liebig's Annalen der Chemie.[2]
-
El-Sayed, H. A., et al. (2025). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate.
-
Wang, H., et al. (2012).[8] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[8]
-
Bakulev, V. A., & Beryozkina, T. V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds.
-
Danagulyan, G. G., et al. (2022). Regioselectivity of Alkylation of Azolo[1,5-a]pyrimidines. Russian Journal of Organic Chemistry.
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Methyl-triazolo[1,5-a]pyridin-5-ol and reagents like
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol
Welcome to the technical support center for the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthetic protocol. Our aim is to equip you with the necessary knowledge to confidently execute and refine this synthesis in your laboratory.
Introduction to the Synthesis
The synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol is a critical process in the development of various pharmaceutical compounds. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities.[4] The most common and direct route to this class of compounds is the cyclocondensation reaction between 3-amino-1,2,4-triazole and a suitable β-ketoester. In the case of 7-Methyl-triazolo[1,5-a]pyridin-5-ol, the logical precursor is an ester of 2-acetyl-3-methylbutanoic acid.
This guide will focus on a plausible and robust synthetic protocol, detailing the reaction mechanism, potential challenges, and solutions to ensure a successful and reproducible synthesis.
Proposed Synthetic Protocol: Cyclocondensation of 3-Amino-1,2,4-triazole with Ethyl 2-acetyl-3-methylbutanoate
This protocol outlines a standard procedure for the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1,2,4-triazole (1.0 eq) and ethyl 2-acetyl-3-methylbutanoate (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid or a high-boiling alcohol like n-butanol. For acid catalysis, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, pour the reaction mixture into cold water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The crude product may precipitate at this stage and can be collected by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-5-ol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Impurities in 3-amino-1,2,4-triazole or the β-ketoester can inhibit the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to a lower yield. 4. Ineffective catalyst: The acid catalyst may be old or inactive. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting materials are consumed. 2. Purify starting materials: Recrystallize 3-amino-1,2,4-triazole and distill the β-ketoester if necessary. 3. Verify stoichiometry: Accurately weigh the starting materials. A slight excess of the β-ketoester (1.1-1.2 eq) is often beneficial. 4. Use fresh catalyst: Ensure the acid catalyst is active. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity: The cyclocondensation can potentially lead to the formation of the 5-methyl-7-hydroxy isomer. The regioselectivity of the cyclocondensation of 3-amino-1,2,4-triazole with unsymmetrical β-dicarbonyl compounds can be influenced by the reaction conditions.[5] | 1. Control reaction conditions: The choice of solvent and catalyst can influence the regioselectivity. Acetic acid is often used to favor the desired isomer.[6] 2. Purification: Careful column chromatography can be used to separate the isomers. Analytical techniques like NMR will be crucial for characterization. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual solvent: Trapped solvent can make the product oily. | 1. Thorough purification: Perform column chromatography to remove impurities before attempting crystallization. 2. Drying: Dry the product under high vacuum for an extended period to remove residual solvent. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Co-elution during column chromatography can occur. 2. Poor solubility of the product: The product may be difficult to dissolve for recrystallization. | 1. Optimize chromatography: Use a different eluent system or a different stationary phase (e.g., alumina). 2. Recrystallization solvent screening: Test a variety of solvents or solvent mixtures to find a suitable system for recrystallization. Hot filtration may be necessary to remove insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclocondensation reaction?
A1: The reaction proceeds through a multi-step mechanism:
-
Initial Condensation: The exocyclic amino group of 3-amino-1,2,4-triazole nucleophilically attacks one of the carbonyl groups of the β-ketoester, forming a hemiaminal intermediate, which then dehydrates to form an enamine.
-
Intramolecular Cyclization: The endocyclic nitrogen of the triazole ring then attacks the remaining carbonyl group, leading to the formation of a six-membered ring.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic triazolo[1,5-a]pyridine ring system.
.dot digraph "Cyclocondensation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Reactants [label="3-Amino-1,2,4-triazole +\nβ-Ketoester", fillcolor="#F1F3F4"]; Enamine [label="Enamine Intermediate", fillcolor="#F1F3F4"]; Cyclized [label="Cyclized Intermediate", fillcolor="#F1F3F4"]; Product [label="7-Methyl-triazolo[1,5-a]pyridin-5-ol", fillcolor="#E6F4EA", color="#34A853"];
Reactants -> Enamine [label="Nucleophilic attack & Dehydration"]; Enamine -> Cyclized [label="Intramolecular Cyclization"]; Cyclized -> Product [label="Dehydration"]; } .enddot Caption: Simplified workflow of the cyclocondensation reaction.
Q2: Why is regioselectivity a concern in this synthesis?
A2: 3-Amino-1,2,4-triazole has two nucleophilic nitrogen atoms in the triazole ring that can participate in the cyclization step. Depending on which nitrogen attacks the second carbonyl group, different isomers can be formed. The reaction conditions, particularly the solvent and catalyst, can influence the electronic and steric environment, thereby favoring one cyclization pathway over the other.[5]
Q3: Can I use a different β-ketoester?
A3: Yes, the choice of β-ketoester determines the substitution pattern on the pyridine ring. Using different β-ketoesters is a common strategy to synthesize a library of substituted triazolo[1,5-a]pyridin-5-ol derivatives for structure-activity relationship (SAR) studies.
Q4: What are the safety precautions for this reaction?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents and acid catalysts used are corrosive and flammable. Handle them with care.
-
Be cautious when heating the reaction mixture, especially under reflux.
Q5: My product exists as a tautomer. What does this mean?
A5: 7-Methyl-triazolo[1,5-a]pyridin-5-ol can exist in equilibrium with its keto tautomer, 7-Methyl-4H-[1][2][3]triazolo[1,5-a]pyridin-5-one. This is a common phenomenon in hydroxypyridine derivatives.[7] The equilibrium can be influenced by the solvent, pH, and temperature. In the solid state, one tautomer may be favored. For characterization, it is important to be aware of this, as it can affect spectroscopic data (e.g., NMR and IR). The impact of tautomerism is a significant consideration in drug discovery as it can affect a molecule's pharmacokinetic and pharmacodynamic properties.[8]
References
-
Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
-
Zheng, S., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]
-
Massari, S., et al. (2017). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 15(35), 7466–7477. [Link]
-
Slivka, M. V., & Vaskevich, R. I. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155–157. [Link]
-
Sedash, Y. V., et al. (2012). Dotting the i’s in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile. RSC Advances, 2(17), 6719–6728. [Link]
-
de la Cruz, R., et al. (2013). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859–5863. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
PubChem. (n.d.). 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-ol. [Link]
-
Gising, J., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(1), 266–279. [Link]
-
Al-Ghorbani, M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(9), 012–022. [Link]
-
Chem LibreTexts. (2023, October 30). Tautomerism. [Link]
-
El-Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(2), 169-193. [Link]
-
Radwan, M. A., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]
-
Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide. (2008). Acta Crystallographica Section C, 64(Pt 11), o590–o594. [Link]
-
Sakurai, T., & Inoue, H. (1984). Tautomerism of 1-hydroxy-2-pyridone and 1-hydroxypyridine-2-thione in the excited triplet state. Journal of the Chemical Society, Perkin Transactions 2, (11), 2031-2036. [Link]
-
Desenko, S. M., et al. (2000). Cyclocondensation of 3-amino-1,2,4-triazoles with esters of substituted cinnamic acids and aromatic unsaturated ketones. Chemistry of Heterocyclic Compounds, 36(11), 1335–1341. [Link]
-
Lipson, V. V., et al. (2000). Cyclocondensation of 3-Amino-1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. Chemistry of Heterocyclic Compounds, 36, 1335-1341. [Link]
- Process for the preparation of 3-amino-1,2,4-triazole. (1986).
- Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives. (1998).
-
Synthesis of triazolopyrimidines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC, 2007(xii), 132-147. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemistry of the Triazolopyridines: An Update. (2018). Mini-Reviews in Organic Chemistry, 15(5), 375-397. [Link]
-
A resourceful multi component creation of novel triazolopyrimidines. (2012). Acta Chimica & Pharmaceutica Indica, 2(4), 198-203. [Link]
-
Synthesis and evaluation of hydroxyazolopyrimidines as herbicides; the generation of amitrole in planta. (2017). Pest Management Science, 73(5), 945-955. [Link]
-
Synthesis of triazolopyrimidine derivatives, in two steps. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S29-S35. [Link]
-
What impact does tautomerism have on drug discovery and development? (2022). Future Drug Discovery, 4(1), FDD60. [Link]
-
Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine compounds using... (n.d.). ResearchGate. [Link]
-
High-throughput protein purification for x-ray crystallography and NMR. (2010). Methods in Molecular Biology, 601, 33-51. [Link]
-
Purification on hydroxyapatite? (2013). ResearchGate. [Link]
-
Triazolopyridine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (1998). Journal of the Chemical Society, Perkin Transactions 2, (7), 1541-1546. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to theTriazolo[1,5-a]pyridine Scaffold: Exploring 7-Methyl-triazolo[1,5-a]pyridin-5-ol and its Bioactive Analogs
A Comparative Guide to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold: Exploring 7-Methyl-triazolo[1,5-a]pyridin-5-ol and its Bioactive Analogs
Abstract: The[1][2]triazolo[1,5-a]pyridine and the closely related[1][2]triazolo[1,5-a]pyrimidine scaffolds represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to act as versatile pharmacophores, interacting with a wide array of biological targets.[3][4] This guide provides a comparative analysis of these core structures, using the representative molecule 7-Methyl-triazolo[1,5-a]pyridin-5-ol as a focal point. We will dissect the influence of the core heterocyclic system (pyridine vs. pyrimidine) and explore the profound impact of substituent modifications on biological activity. Through an examination of structure-activity relationships (SAR) and selected case studies supported by experimental data, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on these privileged scaffolds.
Introduction: The Triazolo-Fused Heterocycles
The fusion of a 1,2,4-triazole ring with a six-membered heteroaromatic ring, such as pyridine or pyrimidine, creates a bicyclic system with unique physicochemical properties. These scaffolds are described as aza-analogs of indolizine, featuring a delocalized 10-π electron system.[4][5] This electron distribution, coupled with the presence of multiple nitrogen atoms capable of acting as hydrogen bond donors and acceptors, makes them ideal for interacting with enzymatic pockets and receptors.
Chemical Properties and Synthesis
The synthesis of the triazolopyridine and triazolopyrimidine core is versatile, with numerous established routes. A common and efficient method involves the condensation of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound (for pyrimidines) or a related precursor.[1][6][7][8] Alternative strategies include copper-catalyzed oxidative cyclizations and tandem reactions, allowing for the introduction of diverse functionalities.[9][10] This synthetic tractability is a key reason for the widespread investigation of these scaffolds in drug discovery programs.
A Privileged Scaffold in Medicinal Chemistry
The "privileged" status of these scaffolds is evidenced by the vast range of biological activities reported for their derivatives. These activities span multiple therapeutic areas, including:
-
Oncology: Inhibition of kinases (e.g., Trk, JAK), epigenetic targets (e.g., BRD4, HDAC), and tubulin polymerization.[11][12][13][14]
-
Central Nervous System (CNS): Anticonvulsant properties, often linked to modulation of GABA receptors.[1]
-
Infectious Diseases: Antimicrobial, antifungal, and antiparasitic activities.[2][15][16]
-
Metabolic Diseases: Inhibition of enzymes such as α-glucosidase.[17]
-
Inflammatory Diseases: Modulation of targets like the Aryl Hydrocarbon Receptor (AhR) and RORγt.[18][19]
Comparative Analysis of Core Scaffolds: Pyridine vs. Pyrimidine
The primary distinction between the two core structures lies in the six-membered ring: a pyridine in the case of 7-Methyl-triazolo[1,5-a]pyridin-5-ol and a pyrimidine in many other potent analogs. This seemingly minor change—one nitrogen atom versus two—has significant implications for the molecule's electronic properties, planarity, and potential for intermolecular interactions.
Caption: General workflow for triazolopyrimidine synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 3-amino-1,2,4-triazole (1.0 eq) and the appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aminotriazole).
-
Heating: Heat the reaction mixture to reflux (approximately 120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol) to yield the pure triazolopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and elemental analysis.
In Vitro Anticancer Cell Viability (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by living cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
Thetr[1][2]iazolo[1,5-a]pyridine andtr[1][2]iazolo[1,5-a]pyrimidine scaffolds are undeniably powerful starting points for the development of novel therapeutics. The extensive body of research demonstrates that subtle modifications to the core structure and its peripheral substituents can be used to fine-tune activity and selectivity against a remarkable diversity of biological targets.
While many derivatives have been synthesized and evaluated, compounds like 7-Methyl-triazolo[1,5-a]pyridin-5-ol remain less characterized. A thorough investigation of such simpler analogs could provide a valuable baseline for understanding more complex structure-activity relationships and may uncover novel biological activities. Future research should focus on systematic screening of these foundational compounds against diverse target panels and leveraging computational docking and molecular dynamics to rationalize experimental findings and guide the design of next-generation inhibitors with improved potency and drug-like properties.
References
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. Available at: [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Available at: [Link]
-
Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. PubMed. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Nature. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
The Chemistry ofTr[1][2][11]iazolo[1,5- a] pyridines. Taylor & Francis Online. Available at: [Link]
-
Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]
-
Synthesis and anti-tumor activities of newtr[1][2]iazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
Biological activities oftr[1][2]iazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Available at: [Link]
-
Discovery ofTr[1][2]iazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed Central. Available at: [Link]
-
Synthesis and Anti-tumor Activities of Noveltr[1][2]iazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Biological activities oftr[1][2]iazolo[1,5-a]pyrimidines and analogs. OUCI. Available at: [Link]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed Central. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-tr[1][2]iazolo[1,5-a]pyrimidine derivatives. Royal Society of Chemistry. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 2. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Validation Guide: 7-Methyl-triazolo[1,5-a]pyridin-5-ol as a Bioisosteric Scaffold
[1][2][3]
Executive Summary: The Case for 7-MTP-5-ol
In modern drug discovery, 7-Methyl-triazolo[1,5-a]pyridin-5-ol (hereafter 7-MTP-5-ol ) represents a critical "privileged structure."[1][2][3] It serves as a bioisostere for the classic quinolin-5-ol and indole-5-ol scaffolds.[1][2][3]
While quinolines are ubiquitous in kinase and GPCR inhibitors, they often suffer from poor aqueous solubility and rapid oxidative metabolism.[3] The 7-MTP-5-ol scaffold addresses these liabilities by introducing a bridgehead nitrogen and a triazole ring, which lowers lipophilicity (LogD) while maintaining the aromatic planarity required for
This guide validates the biological utility of 7-MTP-5-ol, comparing it directly against industry-standard alternatives using fragment-based screening metrics.[1][2][3]
Chemical & Mechanistic Validation
Tautomeric Equilibrium: The "Chameleon" Effect
The primary mechanism of action for 7-MTP-5-ol relies on its tautomeric flexibility.[1][2][3] Unlike fixed aromatic systems, this scaffold exists in equilibrium between the enol form (H-bond donor/acceptor) and the keto form (H-bond acceptor).[1][2]
-
Enol Form (5-ol): Mimics phenol/quinoline; ideal for hydrophobic pockets (e.g., Bromodomains).[1][2]
-
Keto Form (5-one): Mimics isoquinolones; ideal for solvent-exposed edges or specific serine interactions in kinase hinge regions.[1][2][3]
Validation Insight: Experimental determination of
Comparative Physicochemical Profile
The following table contrasts 7-MTP-5-ol with its direct competitors: 7-Methylquinolin-5-ol (Carbon analog) and 5-Hydroxyindole (Indole analog).[1][2][3]
| Feature | 7-MTP-5-ol (Subject) | 7-Methylquinolin-5-ol (Alt A) | 5-Hydroxyindole (Alt B)[1][2][3] |
| Core Structure | Fused Triazole-Pyridine | Fused Benzene-Pyridine | Fused Benzene-Pyrrole |
| H-Bond Donors/Acc | 1 Donor / 3 Acceptors | 1 Donor / 1 Acceptor | 1 Donor / 0 Acceptors |
| Aq.[1][2][3] Solubility | High (>500 µM) | Low (<50 µM) | Moderate (~200 µM) |
| cLogP | ~0.8 (Lower is better for LE) | ~2.1 | ~1.6 |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (~0.[1][2]35) | Moderate (~0.[1][2]38) |
| Metabolic Liability | Low (N-rich ring reduces oxidation) | High (P450 oxidation at C-positions) | High (Indole oxidation) |
Biological Validation: Experimental Workflows
Workflow Visualization: Fragment Screening to Hit Expansion
The following diagram illustrates the logical flow for validating 7-MTP-5-ol as a hit in a kinase screening campaign.
Figure 1: Critical path for validating 7-MTP-5-ol from library entry to lead generation. Note the "Go/No-Go" decision point at SPR based on Ligand Efficiency (LE).
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
To objectively compare 7-MTP-5-ol against quinoline alternatives, an SPR assay is the gold standard for measuring low-affinity fragment interactions.[1][2][3]
Objective: Determine dissociation constant (
Reagents:
-
Target Protein (e.g., Kinase Domain) biotinylated.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).[3]
Step-by-Step Protocol:
-
Immobilization: Capture biotinylated protein on a Streptavidin (SA) sensor chip to a density of ~3000 RU (Response Units).[1][2]
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.
-
Titration: Inject 7-MTP-5-ol in a 2-fold dilution series (e.g., 500 µM down to 15 µM).
-
Control: Run 7-Methylquinolin-5-ol as the reference standard in the same sequence.
-
Analysis: Fit data to a 1:1 Langmuir binding model. Calculate LE using the formula:
(Note: For fragments, use pKd instead of pIC50).[1][2]
Expected Outcome:
Mechanistic Diagram: Binding Mode Hypothesis[2]
The following diagram explains why 7-MTP-5-ol is often preferred in "Hinge Binder" designs for kinases.
Figure 2: Predicted bidentate binding mode.[1][2] The 5-OH acts as a donor to the hinge backbone carbonyl, while the triazole nitrogen accepts a proton from the backbone amide.[1][3] This mimics the Adenine binding of ATP.[1]
Conclusion & Recommendations
For researchers validating 7-Methyl-triazolo[1,5-a]pyridin-5-ol :
-
Use as a Solubility Solver: If your current quinoline-based lead suffers from poor metabolic stability or solubility, perform a "Scaffold Hopping" exercise to the 7-MTP core.[1][2][3]
-
Monitor Tautomers: Ensure your docking simulations account for both keto and enol forms, as the bridgehead nitrogen influences the electronic distribution significantly.[3]
-
Prioritize LE: Do not discard this fragment based on low potency alone. Its high Ligand Efficiency (LE > 0.[1][2]4) makes it an excellent starting point for growing into unoccupied pockets.[1][2][3]
References
-
Scaffold Synthesis & Properties: Jones, G., & Abarca, B. (2010).[3] The chemistry of the [1,2,3]triazolo[1,5-a]pyridines: An update. Journal of Heterocyclic Chemistry. [1][2]
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Triazolopyridine in Kinase Inhibitors: Goldberg, F. W., et al. (2020). The Discovery of AZD7648, a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.[1][2][3][4] Journal of Medicinal Chemistry, 63(7), 3461–3471.[4] [1][2][4]
-
Fragment-Based Screening Metrics: Erlanson, D. A., et al. (2016).[2][3] Twenty years on: the impact of fragment-based drug discovery.[1][2][3] Nature Reviews Drug Discovery, 15, 605–619.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 | CID 550029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Novel Kinase Inhibitors: A Comparative Analysis of a Triazolo[1,5-a]pyrimidine Derivative
This guide provides a comprehensive framework for the cross-validation and comparative analysis of novel therapeutic compounds, using a potent triazolo[1,5-a]pyrimidine derivative as a case study. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and trustworthy experimental findings for novel chemical entities. While this guide focuses on a specific chemical scaffold, the principles and methodologies described herein are broadly applicable across preclinical drug discovery.
The triazolo[1,5-a]pyridine and its isosteric triazolo[1,5-a]pyrimidine core are privileged scaffolds in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] These heterocyclic systems have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The interest in these compounds stems from their ability to act as bioisosteres for purines, allowing them to interact with a variety of biological targets.[6]
This guide will focus on the anticancer potential of a representative triazolo[1,5-a]pyrimidine derivative, Compound 12b , which has shown promising activity as a multi-kinase inhibitor.[7] We will compare its performance against a well-established multi-kinase inhibitor, Sorafenib , and provide detailed protocols for key validation experiments.
Comparative Analysis of Multi-Kinase Inhibitors
A critical step in the preclinical evaluation of a novel compound is to benchmark its performance against established drugs. This provides context for its potency, selectivity, and potential therapeutic window.
Table 1: Comparative Inhibitory Activity of Compound 12b and Sorafenib
| Target Kinase | Compound 12b (IC50 in µM)[7] | Sorafenib (IC50 in µM) |
| EGFR | 2.19 | 0.09 |
| VEGFR2 | 2.95 | 0.09 |
| TrkA | 3.49 | Not a primary target |
| CDK2 | 9.31 | Not a primary target |
Note: Sorafenib IC50 values are representative and can vary depending on the assay conditions.
This comparative data highlights that while Compound 12b demonstrates potent multi-kinase inhibitory activity, its potency against EGFR and VEGFR2 is lower than that of Sorafenib. However, its activity against other kinases like TrkA and CDK2 suggests a different selectivity profile, which could be advantageous in certain cancer types.
Experimental Workflow for Kinase Inhibitor Validation
A rigorous and well-documented experimental plan is the cornerstone of trustworthy research. The following workflow outlines the key steps for validating a novel kinase inhibitor.
Caption: A generalized experimental workflow for the validation of a novel kinase inhibitor.
Detailed Experimental Protocols
The following are detailed protocols for essential experiments in the validation of a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (Compound 12b) and control inhibitor (Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitor in DMSO.
-
Add 5 µL of the kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted compounds to the respective wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Compound 12b) and control drug (Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and control drug for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
Principles of Experimental Cross-Validation
The term "cross-validation" in an experimental context refers to the methods used to ensure that results are robust, reproducible, and not an artifact of a particular experimental setup.[8] This is achieved through a combination of careful experimental design and orthogonal validation methods.
Key Strategies for Robust Data Generation:
-
Replication: All experiments should be performed with at least three biological replicates to assess the variability of the results.
-
Controls: The use of appropriate positive (e.g., a known inhibitor) and negative (e.g., vehicle control) controls is essential for data interpretation.
-
Orthogonal Assays: Confirming key findings with an independent method is crucial. For example, if a compound inhibits cell proliferation, its effect on the cell cycle can be analyzed via flow cytometry.[7]
-
Data Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed effects.[9] For dose-response curves, non-linear regression is the standard.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of action of a multi-kinase inhibitor like Compound 12b, targeting key signaling pathways involved in cancer cell proliferation and survival.
Caption: A simplified diagram of signaling pathways targeted by a multi-kinase inhibitor.
Conclusion
The validation of a novel therapeutic candidate requires a multi-faceted approach that combines robust experimental design, the use of appropriate controls, and orthogonal validation methods. By comparing the performance of a novel compound like the triazolo[1,5-a]pyrimidine derivative discussed here against established drugs and by adhering to the principles of experimental cross-validation, researchers can generate high-quality, trustworthy data that can confidently guide further drug development efforts.
References
- Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed.
- Al-Ostoot, F. H., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Asadi, Z., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
- El-Sayed, N. N. E., et al. (Year not specified). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances.
- Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- Request PDF. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies.
- Wang, Y.-K., et al. (Year not specified). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Medicinal Chemistry Letters.
- Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers.
- Taylor & Francis. (n.d.).
- Lahmidi, S., et al. (2023). TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. Journal Marocain de Chimie Hétérocyclique.
- Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry.
-
Babu, P. P., et al. (2025). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[1][7] Triazolo [1,5-a] Pyridine Derivatives. Indian Journal of Advanced Chemistry.
-
ResearchGate. (2025). The Chemistry of[1][7][10]Triazolo[1,5- a] pyridines.
-
Ghorab, M. M., et al. (2020). A Novel Series of[1][7]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules.
- MDPI. (2024).
- Request PDF. (2025). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation.
-
NIST. (n.d.).[1][7]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-.
- Gomha, S. M., et al. (2018).
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- Lipson, V. V., et al. (2025). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives.
- Request PDF. (2025). Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design.
- Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4).
-
PubChem. (n.d.).[1][7]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. functmaterials.org.ua [functmaterials.org.ua]
- 7. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-validation: An essential tool for biomedical researchers | Editage Insights [editage.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
